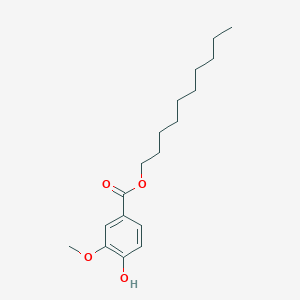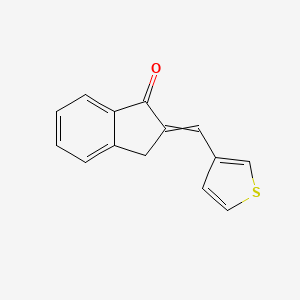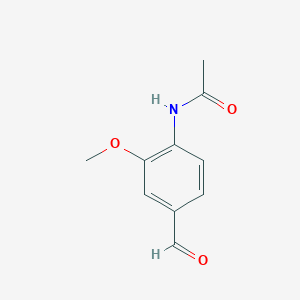![molecular formula C20H20N2O4 B8642604 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- CAS No. 100823-00-5](/img/structure/B8642604.png)
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and two isopropyl groups attached to a phenyl ring, which is further connected to an isoindole core. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-[2,6-Di(propan-2-yl)phenyl]-5-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness
The presence of the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
100823-00-5 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22(25)26)10-17(16)20(21)24/h5-12H,1-4H3 |
InChI Key |
RLDVEPIZIKRKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
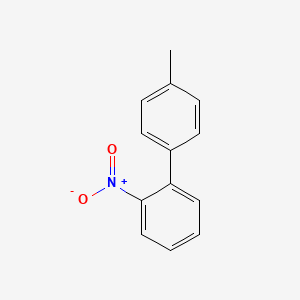
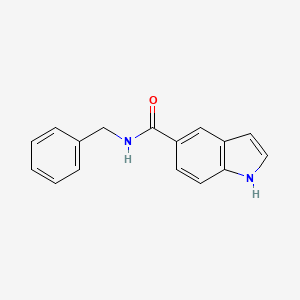
![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)
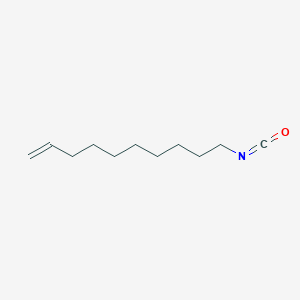
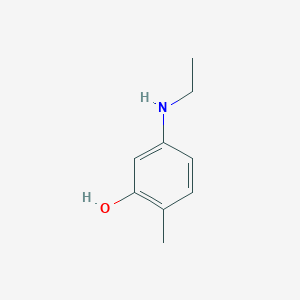

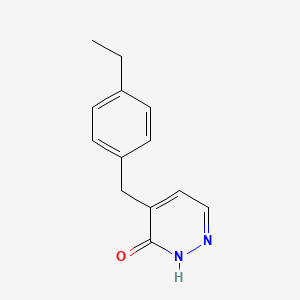
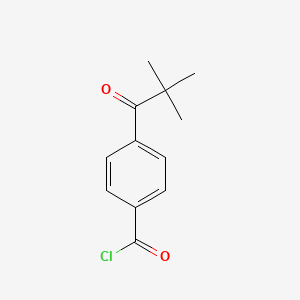
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)
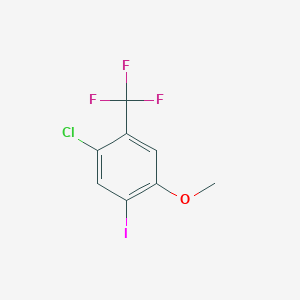
![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)
